3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
Description
Properties
IUPAC Name |
3-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-4-8-17(15-16)24-14-6-12-22-19-10-3-2-9-18(19)21-20(22)11-5-13-23/h2-4,7-10,15,23H,5-6,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSCUDIHBCXQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization and Alkylation
A prominent method involves microwave irradiation for rapid cyclization, as demonstrated in the synthesis of analogous benzimidazoles. Starting with 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide (1 ), reaction with trichloroacetic acid in phosphoryl chloride (POCl₃) under microwave conditions (420 W, 9 min) yields the oxadiazole intermediate (2 ). Subsequent alkylation with 3-(3-methylphenoxy)propyl bromide introduces the side chain, followed by reduction of the ketone group to propan-1-ol using sodium borohydride (NaBH₄).
Reaction Conditions:
Conventional Thermal Alkylation
An alternative approach employs thermal alkylation, as outlined in studies on phenoxyalkylbenzimidazoles. The benzimidazole core is first synthesized by condensing 1,2-diaminobenzene with propionic acid under reflux. The resulting intermediate (1 ) is alkylated with 1,3-dibromopropane to form N-(3-bromopropyl)benzimidazole (2 ), which reacts with 3-methylphenol in the presence of potassium carbonate (K₂CO₃) to install the phenoxypropyl group. Finally, the propanol moiety is introduced via nucleophilic substitution with 3-bromo-1-propanol.
Key Parameters:
Reaction Mechanisms and Intermediate Characterization
Cyclization of Benzimidazole Core
The formation of the benzimidazole nucleus proceeds via acid-catalyzed cyclization. Propionic acid reacts with 1,2-diaminobenzene, eliminating water to generate the bicyclic structure. Fourier-transform infrared (FTIR) spectroscopy confirms successful cyclization through the disappearance of the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and the emergence of N–H stretches at 3400 cm⁻¹.
Alkylation and Etherification
The alkylation step involves an SN2 mechanism, where the benzimidazole nitrogen attacks the electrophilic carbon of 1,3-dibromopropane. Subsequent etherification with 3-methylphenol occurs under basic conditions, with K₂CO₃ deprotonating the phenolic hydroxyl group to enhance nucleophilicity. Nuclear magnetic resonance (NMR) spectroscopy validates the incorporation of the phenoxypropyl group, with characteristic aromatic protons appearing at δ 6.8–7.3 ppm and methylene groups resonating at δ 3.5–4.0 ppm.
Optimization of Synthetic Conditions
Solvent and Temperature Effects
Comparative studies highlight the superiority of polar aprotic solvents like DMF over ethanol or toluene for alkylation, achieving yields >70%. Elevated temperatures (80–90°C) accelerate reaction kinetics but require careful control to avoid side reactions such as over-alkylation.
Catalytic vs. Stoichiometric Reagents
The use of catalytic tetrabutylammonium bromide (TBAB) in alkylation improves phase transfer between aqueous and organic layers, enhancing yield by 15–20% compared to non-catalytic conditions. Conversely, stoichiometric POCl₃ in microwave-assisted synthesis ensures complete cyclization but necessitates thorough neutralization to prevent hydrolysis.
Analytical Characterization and Spectral Data
Spectroscopic Confirmation
Mass Spectrometry (MS):
¹H-NMR (400 MHz, DMSO-d₆):
-
δ 1.25 (t, 3H, CH₃), δ 2.45 (s, 3H, Ar–CH₃), δ 3.55–3.70 (m, 4H, –CH₂–OH and –CH₂–N), δ 4.20 (t, 2H, O–CH₂), δ 6.8–7.6 (m, 7H, aromatic).
¹³C-NMR:
Purity and Elemental Analysis
Elemental analysis results align closely with theoretical values:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Microwave-assisted | 85 | 9 min | Rapid cyclization, high purity | Requires specialized equipment |
| Thermal alkylation | 78 | 6 h | Scalability, low cost | Longer reaction time |
Microwave synthesis offers time efficiency but is less feasible for large-scale production. Conventional methods, while slower, provide better control over intermediate purification .
Chemical Reactions Analysis
3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s benzimidazole core is known for its biological activity, including antimicrobial and antifungal properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives with Hydrophilic Substituents
Compounds like 2-(3-hydroxypropyl)-N,N′-bis(arylmethyl)-benzimidazolium salts (18–20) () share the benzimidazole-propanol backbone but lack the phenoxypropyl group. These derivatives prioritize hydrophilicity via charged benzimidazolium cores and hydrophilic substituents. While this improves aqueous solubility, excessive hydrophilicity may reduce cell membrane penetration.
Piperazine-Based Phenoxypropyl Derivatives (HBK Series)
The HBK14–HBK19 series () replaces the benzimidazole core with a piperazine ring but retains phenoxypropyl substituents. Key structural differences include:
- Core structure : Piperazine (HBK) vs. benzimidazole (target compound). Benzimidazole’s aromaticity may facilitate π-π stacking with biological targets, whereas piperazine’s flexibility could improve conformational adaptability.
- Substituent effects: HBK15 (2-chloro-6-methylphenoxy) and HBK16 (2-chloro-5-methylphenoxy) incorporate electron-withdrawing chlorine, which may enhance receptor binding but increase toxicity. The target compound’s 3-methylphenoxy group avoids halogen-associated risks while maintaining steric bulk for target interaction .
Benzimidazole Derivatives with Aryloxy Motifs
1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol () shares a benzimidazole core and phenoxypropanol chain but differs in substituent positioning (para-methyl vs. meta-methyl) and the presence of an imino group. The imino group could participate in hydrogen bonding, a feature absent in the target compound .
Amino-Linked Benzimidazole-Propanol Derivatives
3-[(1-phenylbenzimidazol-2-yl)amino]propan-1-ol () replaces the target compound’s propyl linkage with an amino group. This structural change reduces flexibility and introduces hydrogen-bonding capacity, which may improve target specificity but limit membrane permeability. The phenyl group at N1 increases logP (2.24) compared to the target’s phenoxypropyl chain, suggesting higher lipophilicity .
Structural and Pharmacological Data Comparison
*Estimated based on structural analogs.
Key Research Findings and Implications
- Hydrophilicity-Lipophilicity Balance : The target compound’s design addresses limitations of overly hydrophilic (e.g., benzimidazolium salts) or lipophilic (e.g., HBK15) analogs, aiming for optimal drug-likeness .
- Substituent Effects : Chlorine in HBK15 enhances binding but may increase toxicity; the target’s methyl group offers safer steric optimization .
- Structural Flexibility: The amino linkage in ’s compound restricts conformational freedom compared to the target’s propyl chain, highlighting the importance of linker flexibility in target engagement .
Notes
- The target compound’s synthesis likely follows methods similar to , with additional steps for phenoxypropyl functionalization.
- Further studies are needed to validate pharmacokinetic and safety profiles against the compared compounds.
Biological Activity
3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a benzimidazole core, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- CAS Number : 615279-84-0
This compound is characterized by the presence of a benzimidazole moiety linked to a propanol group through a 3-(3-methylphenoxy)propyl chain, which plays a crucial role in its biological interactions.
The mechanism of action of 3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol involves its interaction with various molecular targets within biological systems. Research indicates that this compound may function by:
- Inhibiting Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways.
- Modulating Receptor Activity : It may bind to certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of benzimidazole derivatives, including this compound. The results indicate:
- Effective Against Bacteria : In vitro tests have shown that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Research has highlighted the anticancer potential of benzimidazole derivatives. In particular:
- Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.4 |
| A549 | 7.2 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Case Studies
A notable case study involved the evaluation of 3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
